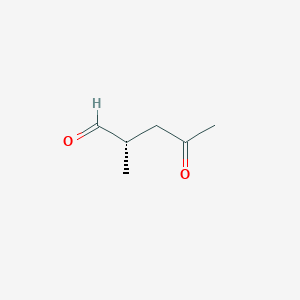

(2S)-2-Methyl-4-oxopentanal

Description

Structure

3D Structure

Properties

CAS No. |

120810-81-3 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(2S)-2-methyl-4-oxopentanal |

InChI |

InChI=1S/C6H10O2/c1-5(4-7)3-6(2)8/h4-5H,3H2,1-2H3/t5-/m0/s1 |

InChI Key |

IDAHIBMEKOEBRG-YFKPBYRVSA-N |

SMILES |

CC(CC(=O)C)C=O |

Isomeric SMILES |

C[C@@H](CC(=O)C)C=O |

Canonical SMILES |

CC(CC(=O)C)C=O |

Synonyms |

Pentanal, 2-methyl-4-oxo-, (2S)- (9CI) |

Origin of Product |

United States |

Advanced Stereoselective Synthetic Methodologies for 2s 2 Methyl 4 Oxopentanal

Asymmetric Catalysis in the Synthesis of (2S)-2-Methyl-4-oxopentanal

Asymmetric catalysis, the use of chiral catalysts to create a stereochemical bias in a reaction, stands as a powerful tool for the enantioselective synthesis of molecules like this compound. smolecule.com This approach offers an efficient means to generate the desired stereoisomer with high selectivity.

Organocatalytic Approaches

In recent years, organocatalysis, the use of small organic molecules as catalysts, has emerged as a vibrant field in asymmetric synthesis. google.com For the synthesis of chiral aldehydes, organocatalytic methods provide a metal-free and often milder alternative to traditional metal-based catalysts. Chiral aldehyde catalysis, for instance, has proven effective in direct asymmetric α-functionalization reactions. smolecule.com These catalysts can activate substrates through the formation of enamine intermediates, which then react with electrophiles in a stereocontrolled manner. smolecule.com The use of diphenylprolinol catalysts in conjunction with singlet oxygen has shown promise for the direct α-oxidation of α-unbranched aldehydes, a reaction type relevant to the synthesis of chiral building blocks. smolecule.com

Transition Metal-Catalyzed Asymmetric Routes

Transition metal complexes are widely employed as catalysts in a vast array of organic transformations, including those for asymmetric synthesis. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles of transition metal-catalyzed asymmetric reactions are well-established. For instance, rhodium-catalyzed cyclization of allenols has been shown to produce substituted tetrahydropyrans with high diastereoselectivity, demonstrating the power of these catalysts in creating stereocenters. d-nb.info Similarly, palladium-catalyzed allylic alkylations are another powerful tool for asymmetric C-C bond formation. cienciavitae.pt The development of catalysts for the Tishchenko reaction, which can be used to synthesize esters from aldehydes, has also seen the exploration of various transition metal and organoactinide complexes. rsc.org

Biocatalytic Transformations for Stereocontrol

Enzymes, as nature's catalysts, offer unparalleled stereoselectivity in chemical transformations. Biocatalytic strategies are increasingly being harnessed for the synthesis of enantiomerically pure compounds. mdpi.com Transaminases, for example, are enzymes that catalyze the conversion of ketones to chiral amines with high enantiomeric excess. ucl.ac.uk While not directly producing an aldehyde, this technology highlights the potential of biocatalysis to create specific stereocenters. Chemoenzymatic cascades, which combine biocatalytic steps with traditional chemical reactions, offer a powerful approach to complex molecule synthesis. mdpi.com For instance, a transaminase-triggered aza-Michael cascade has been developed for the synthesis of enantioenriched piperidines. mmu.ac.uk

Chiral Auxiliary-Mediated Syntheses of this compound

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. researchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A prominent example of a chiral auxiliary is (S)-proline and its derivatives, which have been successfully used in numerous diastereoselective reactions, such as the α-alkylation of SAMP hydrazones. researchgate.net Evans' oxazolidinones are another class of widely used chiral auxiliaries that have proven effective in a range of asymmetric transformations, including alkylations and aldol (B89426) reactions. researchgate.net Similarly, pseudoephedrine has been employed as a chiral auxiliary for diastereoselective alkylation reactions, providing access to enantiomerically enriched carboxylic acids, aldehydes, and ketones. harvard.edu The choice of auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity. researchgate.net

Diastereoselective Routes to Precursors of this compound

An alternative to directly creating the chiral center at the C2 position of 2-methyl-4-oxopentanal (B14717559) is to establish the stereochemistry in a precursor molecule through a diastereoselective reaction. This approach often involves creating a new stereocenter in a molecule that already contains one or more stereocenters, with the existing stereocenters influencing the stereochemical outcome of the reaction.

One such strategy involves the conjugate addition of organocuprates to α,β-unsaturated esters or ketones bearing a chiral auxiliary. This method has been used for the enantioselective synthesis of related compounds like 2-alkyl-4-benzyloxybutanal and 2-alkyl-4-oxopentanal. cienciavitae.ptacs.org Another approach is the diastereoselective researchgate.netresearchgate.net-sigmatropic rearrangement, where chirality can be transferred from a sulfoxide (B87167) to a newly formed quaternary carbon center in a precursor to a chiral 4-oxopentanal (B105764) intermediate. researchgate.net

Strategies for Enhancing Enantiomeric Purity and Scalability in Synthesis

Achieving high enantiomeric purity is a primary goal in asymmetric synthesis. Several strategies can be employed to enhance the enantiomeric excess (e.e.) of the desired product. These include the careful optimization of reaction conditions such as temperature, solvent, and catalyst loading. For catalytic reactions, the design and selection of the catalyst are paramount. For instance, in organocatalysis, modifying the structure of the catalyst can significantly impact the stereoselectivity. google.com

Elucidation of Reactivity and Mechanistic Pathways of 2s 2 Methyl 4 Oxopentanal

Aldehyde Moiety Reactivity in (2S)-2-Methyl-4-oxopentanal

The aldehyde functional group is generally more reactive towards nucleophiles than the ketone group. This enhanced reactivity is attributed to both steric and electronic factors; the aldehyde carbonyl is less sterically hindered and its carbon atom is more electrophilic due to the presence of only one alkyl group compared to the ketone's two. cdnsciencepub.comjst.go.jp

Stereoselective Nucleophilic Additions

The C2 carbon in this compound is a stereocenter, which means the molecule is chiral. This intrinsic chirality has a profound influence on the outcome of nucleophilic additions to the adjacent aldehyde carbonyl, leading to diastereoselective product formation. The stereochemical course of such additions can often be predicted by established stereochemical models.

Models like the Felkin-Anh and Cram-chelation models are used to rationalize the facial selectivity of nucleophilic attack on α-chiral aldehydes. organicchemistrydata.orgrsc.org The Felkin-Anh model, in its non-chelation-controlled form, predicts that the nucleophile will approach the carbonyl carbon from the face opposite the largest substituent to minimize steric hindrance. In the case of this compound, the relative steric bulk of the substituents on the chiral center (hydrogen, methyl group, and the acetonyl group) would dictate the preferred trajectory of the incoming nucleophile.

For reactions involving Lewis acids that can chelate with both the carbonyl oxygen and the ketone oxygen, a Cram-chelation model might be more appropriate, leading to a rigid cyclic transition state and potentially reversing the selectivity predicted by the Felkin-Anh model. rsc.org

A specific study on the photo-induced intermolecular radical β-addition to chiral α-(p-tolylsulfinyl)cyclopentanones, which are structurally related to this compound, has demonstrated that high diastereoselectivity can be achieved. oup.com This suggests that radical additions to the aldehyde of this compound would also proceed with significant stereocontrol, governed by the (S)-configuration of the α-carbon.

Enamine/Enol-Mediated Transformations

The aldehyde moiety is the primary site for the formation of enamine and iminium ion intermediates, which are central to many organocatalytic transformations. nobelprize.org In the presence of a secondary amine catalyst, this compound can form a nucleophilic enamine. This enamine can then participate in a variety of reactions, including asymmetric α- and β-functionalizations. nih.govnih.govarizona.edu

A significant reaction pathway for 4-oxopentanal (B105764) (the parent compound of the title molecule) involves its interaction with ammonia (B1221849) or primary amines. The reaction proceeds via a chemoselective carbonyl-imine conversion at the more reactive aldehyde group. researchgate.net This is followed by an intramolecular cyclization, driven by the nucleophilic attack of the enol or enolate of the ketone part onto the imine carbon, which after dehydration yields 2-methyl pyrrole (B145914). researchgate.netbohrium.comnih.gov This transformation is of particular interest in atmospheric chemistry as it contributes to the formation of light-absorbing organic aerosols, known as brown carbon. uci.eduacs.org

The general mechanism for this cyclization is outlined below:

Nucleophilic attack of the amine on the aldehyde carbonyl.

Dehydration to form an iminium ion, which equilibrates to an enamine.

Intramolecular cyclization (enol/enamine attacks the ketone).

Final dehydration to yield the aromatic pyrrole ring.

This pathway highlights the cooperative reactivity of the two carbonyl groups, mediated by an enamine intermediate.

Ketone Moiety Reactivity in this compound

The ketone group at the C4 position is less electrophilic than the aldehyde but provides its own distinct reaction pathways, including condensation reactions and functionalization at its α-positions (C3 methylene (B1212753) and C5 methyl).

Carbonyl Condensation Reactions

Due to the 1,4-relationship between the two carbonyl groups, this compound is an ideal substrate for intramolecular aldol (B89426) reactions. libretexts.orglibretexts.org Upon treatment with a base, an enolate can be formed by deprotonation at one of the α-carbons (C3 or C5). This enolate then acts as an internal nucleophile, attacking the electrophilic aldehyde carbonyl.

The regioselectivity of deprotonation is a key factor. Deprotonation can occur at the C3 methylene or the C5 methyl group. While kinetic control at low temperatures with a bulky base might favor deprotonation at the less hindered C5 methyl group, thermodynamic control generally favors the formation of the more substituted (and thus more stable) enolate from the C3 methylene position. stackexchange.comjove.com

Regardless of which enolate is formed initially, the subsequent intramolecular attack strongly favors the formation of a five-membered ring over a strained three-membered ring. stackexchange.compressbooks.pub Therefore, the expected product from a base-catalyzed intramolecular aldol condensation is a substituted cyclopentenone. The reaction proceeds through a reversible mechanism, ensuring the formation of the most thermodynamically stable cyclic product. libretexts.orgpressbooks.pub

| Reactant | Reaction Type | Key Steps | Major Product |

| This compound | Intramolecular Aldol Condensation | 1. Enolate formation (at C3) 2. Intramolecular attack on aldehyde 3. Dehydration | (S)-3,4-Dimethylcyclopent-2-en-1-one |

Table 1: Predicted outcome of the intramolecular aldol condensation of this compound.

α-Functionalization Pathways

The protons on the carbons alpha to the ketone (C3 and C5) are acidic and can be removed to form enolates, which can then react with various electrophiles. This allows for a range of α-functionalization reactions. mdpi.comnih.govresearchgate.net

As a methyl ketone, this compound can undergo the haloform reaction. smolecule.com In the presence of a base and excess halogen (I₂, Br₂, or Cl₂), the methyl group at C5 is exhaustively halogenated, followed by cleavage of the resulting trihalomethyl ketone by a hydroxide (B78521) ion to yield a carboxylate and a haloform (e.g., iodoform, CHI₃).

Furthermore, selective α-halogenation, such as α,α-dichlorination, can be achieved under specific conditions, for instance using an I₂-DMSO system, which can specifically target methyl ketones. acs.org Controlling the regioselectivity of functionalization between the C3 and C5 positions depends on the choice of base and reaction conditions to favor either the kinetic or thermodynamic enolate. jove.com

Chemoselective and Regioselective Transformations of this compound

The differential reactivity of the aldehyde and ketone groups is the basis for chemoselective transformations. By choosing appropriate reagents and conditions, one carbonyl can be modified while the other remains intact.

The most straightforward example is the selective reduction of the aldehyde. Due to its higher reactivity, the aldehyde can be reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) at low temperatures, leaving the ketone untouched. cdnsciencepub.com More specialized reagents have also been developed that show high selectivity for aldehydes over ketones. researchgate.netrsc.org

Conversely, transforming the less reactive ketone in the presence of the more reactive aldehyde is more challenging and typically requires a protection-reaction-deprotection sequence. However, modern methods allow for this transformation via in situ protection. For example, the aldehyde can be selectively converted into an O,P-acetal phosphonium (B103445) salt, which masks its reactivity. The unprotected ketone can then be subjected to reduction or alkylation, with the aldehyde being regenerated during workup. jst.go.jp

| Transformation | Reagent/Condition | Reactive Site | Product |

| Selective Aldehyde Reduction | NaBH₄, -78°C, CH₂Cl₂/EtOH | Aldehyde | (2S)-2-Methyl-5-hydroxypentan-4-one |

| Selective Ketone Reduction | 1. TMSOTf, PPh₃ 2. BH₃·THF 3. Workup | Ketone | (4S,2S)-2-Methyl-4-formylpentan-2-ol |

| Pyrrole Formation | NH₃ or R-NH₂, heat | Aldehyde (initiates) & Ketone (cyclizes) | 1-(R)-2,5-Dimethylpyrrole |

Table 2: Examples of Chemoselective Transformations.

Regioselectivity is primarily a concern in reactions involving enolate formation from the ketone moiety. As discussed (3.2.1 and 3.2.2), controlling the reaction conditions (base, solvent, temperature) allows for the selective deprotonation at either the C3 (thermodynamic) or C5 (kinetic) position, directing subsequent reactions like aldol condensations or α-alkylations to a specific site. stackexchange.comjove.com

Computational and Experimental Mechanistic Studies of Key Reactions Involving this compound

The elucidation of reaction mechanisms for bifunctional molecules like this compound relies on a combination of computational modeling and experimental investigation. These studies provide deep insights into the stereoselectivity, regioselectivity, and kinetics of chemical transformations. While specific research targeting the (2S)-stereoisomer of 2-methyl-4-oxopentanal (B14717559) is limited in publicly available literature, a wealth of information on the parent compound, 4-oxopentanal, and analogous chiral carbonyl systems demonstrates the powerful methodologies used to understand their reactivity.

Transition State Analysis and Reaction Coordinate Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for investigating the mechanistic pathways of complex organic reactions. rsc.orgacs.org By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the lowest energy pathways from reactants to products. This approach is crucial for understanding the origins of stereoselectivity in reactions involving chiral centers, such as those with this compound.

Key Computational Methodologies:

Density Functional Theory (DFT): Methods like B3LYP and M06-2X are frequently used to optimize the geometries of reactants, transition states, and products, as well as to calculate their relative energies. acs.orgbohrium.com

Transition State (TS) Search: Algorithms are used to locate the first-order saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy barrier of the reaction. mdpi.com

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that a located transition state correctly connects the desired reactant and product minima on the reaction coordinate.

Non-Covalent Interaction (NCI) Analysis: This analysis helps visualize and understand the subtle non-covalent forces (like steric hindrance or hydrogen bonding) that often govern stereoselectivity in transition states. rsc.org

Application to Reactions of this compound Analogues:

A key reaction of 1,4-dicarbonyls like 4-oxopentanal is the intramolecular cyclization that can occur, for example, after reaction with an amine. In the reaction of 4-oxopentanal with ammonia or ammonium (B1175870) sulfate (B86663), the proposed mechanism involves an initial carbonyl-imine conversion at the aldehyde group, followed by an intramolecular cyclization and dehydration to form 2-methyl pyrrole. uci.eduresearchgate.net A computational study of this pathway for this compound would involve modeling the transition state for the cyclization step. The stereochemistry at the C2 position would likely influence the facial selectivity of the nucleophilic attack of the imine nitrogen onto the ketone carbonyl, leading to a preferred diastereomeric transition state.

Systematic DFT studies on other intramolecular reactions, such as the N-heterocyclic carbene (NHC)-catalyzed intramolecular crossed-benzoin reaction, have shown that the ring-closure process is often the stereoselectivity-determining step. rsc.org Similarly, in Lewis-acid-catalyzed Mukaiyama aldol reactions, DFT has been used to model the various possible transition state conformations to explain the observed diastereoselectivity. acs.org For a molecule like this compound undergoing an intramolecular aldol reaction, computational modeling could predict whether a chair-like or boat-like transition state is favored and how the methyl group at the C2 position dictates the stereochemical outcome at the newly formed chiral center.

Kinetic Studies and Isotopic Labeling Experiments

Experimental methods provide the real-world data needed to validate and complement computational models. Kinetic studies measure reaction rates, while isotopic labeling allows for the unambiguous tracking of atoms through a reaction mechanism.

Kinetic Studies:

| Reactant | Reaction | Rate Constant (k) at 296 ± 2 K (cm³ molecule⁻¹ s⁻¹) | Method | Reference |

|---|---|---|---|---|

| 4-Oxopentanal | OPA + OH → Products | (1.2 ± 0.5) × 10⁻¹¹ | Relative Rate Method | researchgate.net |

Furthermore, the kinetics of the browning reaction between 4-oxopentanal and ammonium sulfate have been monitored using UV-vis spectroscopy to track the formation of light-absorbing products over time. uci.edu Such studies revealed that the reaction is significantly accelerated during the evaporation of the aqueous solvent, highlighting the role of concentration and dehydration in the reaction mechanism. uci.edu

Isotopic Labeling Experiments:

Isotopic labeling is an exceptionally powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms. By replacing an atom (e.g., ¹²C or ¹H) with its heavier, non-radioactive isotope (e.g., ¹³C or ²H/D), the position of that atom in the product molecules can be determined using mass spectrometry or NMR spectroscopy.

This technique has been widely applied to study the complex reaction networks of dicarbonyl compounds, such as in the Maillard reaction. agriculturejournals.czimreblank.ch For instance, studies using ¹³C-labeled glucose have been instrumental in identifying which carbon atoms from the original sugar molecule form products like acetic acid after a series of fragmentation and rearrangement reactions involving dicarbonyl intermediates. imreblank.ch

While specific isotopic labeling studies on the reactions of this compound were not found in the surveyed literature, the methodology could be applied to clarify several aspects of its reactivity. For example, in the formation of 2-methyl pyrrole from 4-oxopentanal and a ¹⁵N-labeled amine, the incorporation of ¹⁵N into the pyrrole ring would provide direct evidence for the proposed cyclization mechanism. Similarly, studying an intramolecular aldol reaction with deuterium (B1214612) at the C3 position could reveal the stereochemistry of enolate formation and proton transfer steps.

Applications of 2s 2 Methyl 4 Oxopentanal in Asymmetric Total Synthesis

Utilization as a Chiral Building Block for Complex Natural Products

While specific, publicly documented total syntheses of complex natural products employing (2S)-2-Methyl-4-oxopentanal as a key building block are not extensively detailed in readily available literature, its structural motif is present in numerous biologically active compounds. The general strategy involves leveraging the existing stereocenter and the differential reactivity of the two carbonyl groups to construct larger, stereochemically rich fragments of a target natural product. For instance, the aldehyde can be selectively protected or transformed, allowing for nucleophilic addition or enolate chemistry at the ketone functionality, and vice versa. This controlled, stepwise elaboration is a cornerstone of modern synthetic organic chemistry.

Precursor in the Synthesis of Enantiopure Pharmaceutical Intermediates

In the pharmaceutical industry, the synthesis of single-enantiomer drugs is critical, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Chiral building blocks like this compound serve as crucial starting materials for the synthesis of enantiopure active pharmaceutical ingredients (APIs) and their intermediates.

The compound's structure is amenable to a variety of transformations that are common in pharmaceutical synthesis. For example, the aldehyde functionality can be converted into amines, alcohols, or carboxylic acids, while the ketone can be used to form new carbon-carbon bonds. These transformations allow for the incorporation of the chiral methyl-substituted backbone of this compound into more complex drug scaffolds. Although specific examples of its use as a direct precursor for commercially available drugs are not widely published, its potential as an intermediate in the synthesis of novel therapeutic agents is an active area of research and development.

Role in Cascade and Multi-Component Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. These processes are valued for their atom economy, step economy, and ability to rapidly generate molecular complexity.

The dual reactivity of this compound makes it an ideal candidate for the design of novel cascade and multi-component reactions. For instance, a reaction sequence could be initiated at the more reactive aldehyde group, with the resulting intermediate poised to undergo a subsequent intramolecular reaction involving the ketone. Similarly, in an MCR, the aldehyde and ketone could react sequentially with different reagents in a one-pot process to assemble complex heterocyclic or polycyclic systems. Research in this area focuses on developing new reaction conditions and catalyst systems that can effectively control the chemo- and stereoselectivity of these transformations.

Development of Novel Synthetic Methodologies Leveraging the Unique Structure of this compound

The unique structural features of this compound also drive the development of new synthetic methods. Organic chemists often use challenging or unique substrates to test the limits of existing reactions or to inspire the creation of entirely new transformations. The presence of two different carbonyl groups and a stereocenter in close proximity presents interesting challenges and opportunities for methodological development.

For example, developing catalysts that can selectively activate one carbonyl group in the presence of the other is a significant area of research. Such a catalyst would allow for precise control over which part of the molecule reacts, opening up new avenues for synthesis. Furthermore, the chiral center can be used to direct the stereochemical outcome of reactions at the nearby carbonyl groups, a process known as substrate-controlled stereoselection. The insights gained from studying the reactivity of this compound can lead to the development of more general and powerful tools for asymmetric synthesis.

Synthetic Exploration and Stereochemical Investigations of Derivatives and Analogues of 2s 2 Methyl 4 Oxopentanal

Synthesis of Aldehyde-Modified Derivatives of (2S)-2-Methyl-4-oxopentanal

The aldehyde functional group in this compound is typically more reactive than the ketone group towards nucleophilic attack due to less steric hindrance and greater electrophilicity. ksu.edu.sa This reactivity has been exploited to generate a range of aldehyde-modified derivatives.

Standard aldehyde transformations, such as oxidation to the corresponding carboxylic acid or reduction to the primary alcohol, can be selectively achieved under controlled conditions. More complex modifications involve condensation reactions. For instance, in reactions analogous to those of 4-oxopentanal (B105764) (4-OPA), the aldehyde moiety can react with nitrogen-containing nucleophiles. Studies on 4-OPA have shown that it readily reacts with ammonia (B1221849), ammonium (B1175870) sulfate (B86663), amines, and amino acids. uci.edu A key transformation is the reaction with ammonia or ammonium sulfate, which leads to the formation of 2-methyl pyrrole (B145914) through a Paal-Knorr-type synthesis. uci.eduthieme-connect.com This reaction involves the initial formation of an imine at the aldehyde position, followed by intramolecular cyclization and dehydration. thieme-connect.com

These findings suggest that this compound can be converted into chiral pyrrole derivatives, which are important heterocyclic motifs in medicinal chemistry and materials science. The general mechanism for this type of transformation is outlined below.

Table 1: Key Reactions for Aldehyde Modification of 4-Oxopentanal Analogues

| Reagent | Product Type | Significance | Reference |

| Ammonia / Ammonium Sulfate | Pyrrole Derivatives | Formation of heterocyclic compounds. | uci.eduthieme-connect.com |

| Primary Amines | Substituted Pyrroles / Imines | Synthesis of diverse nitrogen-containing derivatives. | uci.edu |

| Amino Acids | Brown Carbon Precursors | Relevant in atmospheric chemistry studies. | uci.edu |

| Nucleophiles (e.g., Grignard reagents, organolithiums) | Secondary Alcohols | Carbon-carbon bond formation at the aldehyde position. | smolecule.com |

The reaction of 4-OPA with various amines and amino acids has been shown to produce colored products, indicating the formation of complex oligomers, a process relevant to the study of atmospheric brown carbon. uci.edu These studies highlight the potential of this compound to serve as a precursor for a wide array of aldehyde-modified, chiral molecules.

Synthesis of Ketone-Modified Derivatives of this compound

While the aldehyde is more reactive, the ketone group of this compound can also be selectively modified. The presence of a methyl group adjacent to the ketone carbonyl (a methyl ketone) allows for specific transformations such as the haloform reaction. smolecule.com This reaction involves treatment with a halogen in the presence of a base, converting the methyl ketone into a carboxylate (with one less carbon) and a haloform (e.g., chloroform, bromoform, or iodoform). This provides a route to chiral dicarboxylic acid precursors while leaving the aldehyde group, or a protected version thereof, intact.

Furthermore, standard ketone reactions can be applied. For example, nucleophilic addition of organometallic reagents can lead to tertiary alcohols, and reduction using specific reagents under conditions that favor ketone over aldehyde reduction can yield the corresponding secondary alcohol. The relative reactivity can be tuned by protecting the more reactive aldehyde group, for instance as an acetal, thereby allowing for a broader range of modifications at the ketone center. thieme-connect.de

Multicomponent reactions involving the related compound 4-oxopentanal have been shown to yield complex bicyclic structures. For instance, its reaction with three equivalents of malononitrile (B47326) results in the formation of a bicyclo[3.2.1]octene derivative, proceeding through a series of condensation reactions involving both carbonyl groups. thieme-connect.com

Stereochemical Diversity and Diastereomer Synthesis from this compound

The inherent chirality of this compound makes it an excellent starting material for the synthesis of new stereoisomers. The existing (S)-stereocenter can direct the formation of new chiral centers, leading to the synthesis of specific diastereomers.

A significant application is in the enantioselective Mannich-type reaction. Research has demonstrated that ketones can react with α-imino esters in the presence of chiral organocatalysts to produce functionalized γ-keto-α-amino acid derivatives with high stereoselectivity. google.comgoogle.com In one study, a derivative of this compound was reacted with an N-PMP-protected α-imino ethyl glyoxylate. The reaction proceeded with excellent diastereoselectivity, favoring the syn isomer, and high enantiomeric excess. google.comgoogle.com This highlights the ability of the substrate's stereochemistry to influence the outcome of the reaction, allowing for the synthesis of complex molecules with multiple, well-defined stereocenters.

Table 2: Diastereoselective Synthesis from Ketone Analogues

| Reactant 1 | Reactant 2 | Catalyst/Method | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Unsymmetric Ketones (e.g., methyl, allyl substituted) | N-PMP-protected α-imino ethyl glyoxylate | Organocatalyst V | syn-Adduct | ≥95:5 | ≥96% | google.com |

| This compound derivative | N-PMP-protected α-imino ethyl glyoxylate | Organocatalyst | Ethyl (2S, 3S)-2-(4-methoxyphenylamino)-3-methyl-4-oxo-pentanoate | >95:5 (syn/anti) | >99% | google.comgoogle.com |

Other stereoselective synthetic strategies include sigmatropic rearrangements. For example, a cationic gold(I)-catalyzed nih.govnih.gov-sigmatropic rearrangement has been used to transfer chirality from a sulfoxide (B87167) to generate a chiral 4-oxopentanal intermediate with a newly formed quaternary carbon center. researchgate.net Such methods expand the toolkit for creating stereochemical diversity from this versatile chiral precursor.

Structure-Reactivity Relationship Studies of this compound Analogues

The reactivity of this compound and its analogues is a subject of significant interest, particularly in the context of biological and atmospheric chemistry. Structure-activity relationship (SAR) studies have been conducted on the simpler analogue, 4-oxopentanal, to understand how structural modifications influence its reactivity towards biological nucleophiles.

Research has shown that 4-ketoaldehydes are highly reactive species. For instance, pyridoxamine (B1203002) (a form of vitamin B6) was found to react with 4-oxopentanal approximately 2000 times faster than the amino acid lysine. nih.govnih.gov This high reactivity is attributed to the 2-aminomethylphenol moiety within the pyridoxamine structure, which facilitates the trapping of the dicarbonyl compound. nih.gov

Further SAR studies have revealed the importance of the hydroxyl group's position on the aromatic ring of scavengers. nih.gov For example, 2-hydroxybenzylamine (salicylamine) shows similarly high reactivity towards 4-ketoaldehydes as pyridoxamine. nih.govnih.gov However, moving the hydroxyl group to the 4-position (4-hydroxybenzylamine) or replacing it with a methoxy (B1213986) group (2-methoxybenzylamine) results in a dramatic decrease in reactivity, making them comparable to lysine. nih.gov This indicates that the ortho-hydroxyl group plays a critical role in catalyzing the reaction, likely through intramolecular hydrogen bonding that activates the carbonyl group for nucleophilic attack.

The rate constant for the gas-phase reaction of 4-oxopentanal with OH radicals has also been determined to be (1.2 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is a factor of two lower than estimated by structure-reactivity relationships for other aldehydes. researchgate.net This demonstrates that even subtle structural features can significantly impact reactivity. The unique combination of a stereocenter and two distinct carbonyl groups in this compound provides a rich platform for further SAR studies, promising deeper insights into the mechanisms of its reactions in various chemical and biological systems.

Computational Chemistry and Theoretical Characterization of 2s 2 Methyl 4 Oxopentanal

Conformational Analysis and Stereochemical Preferences of (2S)-2-Methyl-4-oxopentanal

Computational conformational analysis is typically performed using a hierarchical approach. Initially, a broad search of the conformational space is conducted using computationally less expensive methods like molecular mechanics (MM) force fields. This initial scan identifies a set of possible low-energy structures. Subsequently, these candidate conformers are subjected to geometry optimization and frequency calculations using more accurate quantum mechanical methods, such as Density Functional Theory (DFT). researchgate.net

The stereocenter at C2 significantly influences the relative stability of different conformers. The methyl group at this position creates steric constraints that favor certain spatial arrangements over others to minimize non-bonded interactions. Theoretical calculations can quantify the energy differences between various conformers, allowing for the prediction of the most stable structures at a given temperature. The relative energies are used to calculate a Boltzmann population distribution, which is essential for averaging properties to compare with experimental results.

Table 1: Representative Calculated Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes, based on typical results from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) for flexible organic molecules.

| Conformer | Key Dihedral Angles (C1-C2-C3-C4, C2-C3-C4-C5) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| Conf-1 | -65°, 178° | 0.00 | 45.2 |

| Conf-2 | 175°, 175° | 0.55 | 18.1 |

| Conf-3 | -68°, -70° | 0.80 | 11.5 |

| Conf-4 | 66°, 179° | 1.10 | 6.5 |

Electronic Structure and Reactivity Predictions for this compound

The reactivity of this compound is governed by its electronic structure, particularly the presence of two carbonyl functional groups: an aldehyde and a ketone. ksu.edu.sa Both carbonyl groups feature a polar carbon-oxygen double bond, rendering the carbonyl carbons electrophilic and susceptible to nucleophilic attack. ksu.edu.sa Quantum chemical calculations can provide a detailed picture of the electron distribution through methods like Natural Bond Orbital (NBO) analysis or by mapping the molecular electrostatic potential (MEP). The MEP visually identifies regions of positive potential (electron-poor, susceptible to nucleophilic attack) and negative potential (electron-rich, susceptible to electrophilic attack).

Generally, aldehydes are more reactive towards nucleophiles than ketones due to both steric and electronic factors. ksu.edu.sa Computational studies can quantify this difference by comparing the partial positive charges on the aldehyde and ketone carbons.

Frontier Molecular Orbital (FMO) theory is another powerful tool for predicting reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the LUMO indicates the ability of the molecule to accept electrons, and its spatial distribution shows the likely sites for nucleophilic attack. Conversely, the HOMO energy relates to the ability to donate electrons, and its location points to sites of electrophilic attack. For this compound, the LUMO is expected to be localized primarily on the C=O groups, confirming their electrophilicity.

Table 2: Representative Calculated Electronic Properties of this compound This table presents hypothetical data for illustrative purposes, based on typical results from DFT calculations.

| Property | Calculated Value | Implication |

|---|---|---|

| Energy of HOMO | -7.2 eV | Indicates electron-donating capability (e.g., at oxygen lone pairs). |

| Energy of LUMO | -1.5 eV | Indicates electron-accepting capability (at carbonyl carbons). |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and electronic transitions. |

| Dipole Moment | 2.8 D | Quantifies the overall polarity of the molecule. |

Quantum Chemical Studies on Reaction Pathways Involving this compound

Quantum chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, intermediates, and products. For this compound, a particularly interesting reaction is its intramolecular cyclization. Studies on the related compound 4-oxopentanal (B105764) have shown that it can react with ammonia (B1221849) or amines to undergo an initial carbonyl-imine conversion, followed by an intramolecular cyclization to form substituted pyrroles. uci.eduresearchgate.net

A theoretical study of this pathway for this compound would involve:

Locating Stationary Points: Optimizing the geometries of the reactant (the aldehyde and an amine), any intermediates (e.g., a hemiaminal or imine), the transition state for the cyclization step, and the final pyrrole (B145914) product.

Calculating Energies: Determining the relative energies of all stationary points to establish the reaction's thermodynamics (whether it is favored to proceed) and kinetics (the height of the activation energy barrier).

Characterizing Transition States: Performing frequency calculations on the transition state structure to confirm it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be used to verify that the transition state correctly connects the reactant and product of that step.

Such studies can reveal the regioselectivity of the reaction (i.e., whether the aldehyde or ketone is more likely to react first) and the stereochemical outcome. For instance, computational analysis can predict whether the existing stereocenter at C2 influences the formation of new stereocenters during the reaction.

Spectroscopic Property Predictions (e.g., Chiroptical Data) for Stereochemical Assignment

One of the most powerful applications of computational chemistry is the prediction of spectroscopic properties to aid in structure elucidation and, crucially for chiral molecules, the determination of absolute configuration. Chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are particularly valuable. nih.gov

The process involves comparing an experimentally measured spectrum with a theoretically calculated one. The standard computational protocol is as follows:

Conformational Search: A thorough conformational analysis (as described in section 6.1) is performed to identify all significantly populated conformers.

Spectrum Calculation: For each stable conformer, the relevant spectrum is calculated. For VCD, this involves calculating vibrational frequencies and rotational strengths using DFT. dtu.dk For ECD, excitation energies and rotatory strengths are calculated using Time-Dependent DFT (TD-DFT). researchgate.netdtu.dk

Boltzmann Averaging: The spectra of the individual conformers are averaged together, weighted by their calculated Boltzmann populations, to generate a final theoretical spectrum.

Comparison: The calculated spectrum is visually compared with the experimental spectrum. A good match between the signs and relative intensities of the peaks allows for the unambiguous assignment of the molecule's absolute configuration. cam.ac.uk

VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is sensitive to the vibrational modes of the molecule. nih.gov It is an excellent tool for determining the absolute configuration of molecules like this compound, which possesses distinct carbonyl and C-H stretching vibrations that would give rise to a characteristic VCD signature. ECD spectroscopy, which operates in the UV-visible range, probes the electronic transitions between molecular orbitals. The n → π* transitions of the two carbonyl groups in this compound are expected to produce characteristic Cotton effects in the ECD spectrum, which are highly sensitive to the chiral environment. dtu.dk

Advanced Analytical Methodologies in Research on 2s 2 Methyl 4 Oxopentanal and Its Transformations

Chiral Chromatographic Techniques for Enantiomeric Excess and Purity Determination

The determination of enantiomeric excess (ee) is crucial in asymmetric synthesis to quantify the success of a stereoselective reaction. Chiral chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), stands as a primary tool for this purpose. gcms.czchromatographyonline.com

Chiral Gas Chromatography (GC): Chiral GC is a powerful technique for separating the enantiomers of volatile compounds like (2S)-2-Methyl-4-oxopentanal. This method utilizes capillary columns coated with a chiral stationary phase (CSP), often a derivative of cyclodextrin (B1172386). gcms.czchromatographyonline.com The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. libretexts.org The enantiomeric excess can be calculated from the integrated peak areas of the two enantiomers. libretexts.org For instance, in a study involving a similar chiral aldehyde, the enantiomeric excess was determined using the formula: ee = |(IR - IS)| / (IR + IS) x 100%, where IR and IS are the intensities of the R and S enantiomer peaks, respectively. libretexts.org

Chiral High-Performance Liquid Chromatography (HPLC): For less volatile derivatives of this compound or for analyses where derivatization is preferred, chiral HPLC is the method of choice. uma.es Similar to chiral GC, this technique employs a chiral stationary phase to resolve enantiomers. uma.es The use of specific detectors, such as circular dichroism (CD) or optical rotation (OR) detectors, can enhance the analysis by providing chiroptical information in addition to concentration. uma.esresearchgate.net This approach can be particularly valuable when pure enantiomeric standards are not readily available. uma.es

A typical setup for chiral HPLC analysis would involve a chiral column, such as one based on a polysaccharide derivative, and a suitable mobile phase. The resolution of the enantiomers is dependent on the specific column and mobile phase combination.

Table 1: Comparison of Chiral Chromatography Techniques

| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |

| Analytes | Volatile and thermally stable compounds | Wide range of compounds, including non-volatile and thermally labile ones |

| Stationary Phase | Chiral selector coated on capillary column (e.g., cyclodextrin derivatives) | Chiral selector packed in a column (e.g., polysaccharide-based) |

| Mobile Phase | Inert gas (e.g., He, N₂) | Liquid solvent or mixture of solvents |

| Detection | Flame ionization detector (FID), Mass Spectrometry (MS) | UV-Vis, Refractive Index (RI), Circular Dichroism (CD), Optical Rotation (OR) |

| Sample Preparation | Often requires derivatization to increase volatility | May require derivatization to improve separation or detection |

Spectroscopic Methods for Stereochemical Elucidation (e.g., VCD, ORD, Advanced NMR)

While chromatography excels at determining enantiomeric purity, spectroscopic methods are indispensable for elucidating the absolute configuration and conformational properties of chiral molecules.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comnih.gov The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. nih.govjascoinc.com By comparing the experimental VCD spectrum of this compound with quantum chemical calculations, its absolute configuration can be unambiguously determined. schrodinger.comdtu.dk This technique is particularly powerful as it can be applied to molecules in solution, providing information about their conformation in a more biologically relevant state. schrodinger.com

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with the wavelength of light. mgcub.ac.inlibretexts.org The resulting ORD curve, particularly the sign of the Cotton effect in the region of an absorption band, can be correlated with the absolute configuration of the chiral center. libretexts.org For ketones, the n → π* transition of the carbonyl group often provides a usable Cotton effect for stereochemical analysis.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern NMR techniques offer powerful tools for stereochemical analysis. numberanalytics.com While standard ¹H and ¹³C NMR can confirm the connectivity of a molecule, advanced methods can reveal through-space interactions and relative stereochemistry. numberanalytics.comresearchgate.net For determining the absolute configuration, chiral derivatizing agents or chiral solvating agents can be used to induce diastereomeric environments that result in distinguishable NMR signals for the enantiomers. acs.org Furthermore, techniques like the Nuclear Overhauser Effect (NOE) can provide information about the relative stereochemistry of different chiral centers within a molecule. numberanalytics.com A simple ¹H NMR analysis can sometimes permit the assignment of stereochemistry by visual inspection of the patterns for the α-methylene unit of β-hydroxy ketones, which can be formed from reactions of this compound. nih.gov

Table 2: Spectroscopic Methods for Stereochemical Analysis

| Method | Principle | Information Obtained |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light | Absolute configuration, solution-state conformation |

| Optical Rotatory Dispersion (ORD) | Change in optical rotation with wavelength | Absolute configuration (via Cotton effect) |

| Advanced NMR | Nuclear spin interactions in a magnetic field | Relative and absolute configuration (with chiral auxiliaries), conformation |

Mass Spectrometric Approaches for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structure of molecules. In the context of this compound, it is invaluable for monitoring the progress of its transformations and identifying transient intermediates.

In studies of atmospheric chemistry, proton-transfer-reaction mass spectrometry (PTR-MS) has been used to monitor the concentrations of related compounds like 4-oxopentanal (B105764) in real-time. acs.org Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful tool. For instance, in a study of the browning reaction of 4-oxopentanal, GC-EI-MS (Gas Chromatography-Electron Impact Ionization Mass Spectrometry) was used to identify the formation of the intermediate 2-methyl pyrrole (B145914). uci.edubohrium.com The identification of 4-oxopentanal itself has been confirmed in various reaction systems through GC/MS analysis of its derivatized form. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which aids in determining the elemental composition of reaction products and intermediates, a crucial aspect in mechanistic studies. researchgate.net

The direct experimental detection of short-lived radical intermediates in reactions can be extremely challenging. rsc.org In such cases, computational chemistry, in conjunction with experimental product analysis by MS, can help to elucidate the reaction mechanism. rsc.org

X-ray Crystallographic Studies of Crystalline Derivatives or Co-crystals for Absolute Configuration Assignment

Single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netspringernature.comed.ac.uk However, this technique requires a well-ordered single crystal, which can be challenging to obtain for oils or liquids like this compound.

To overcome this limitation, a common strategy is to prepare a crystalline derivative of the chiral molecule. nih.gov This can be achieved by reacting the aldehyde with a suitable achiral reagent to form a solid product. Alternatively, co-crystallization with a suitable co-former can be employed. researchgate.net This involves crystallizing the chiral molecule with another compound to form a co-crystal with a well-defined structure. researchgate.net Once a suitable crystal is obtained, X-ray diffraction analysis can provide the precise spatial arrangement of the atoms, thereby establishing the absolute configuration of the chiral center. researchgate.netspringernature.com The Flack parameter, derived from the diffraction data, is a key indicator used to confirm the absolute stereochemistry. researchgate.net

Emerging Research Frontiers and Future Directions for 2s 2 Methyl 4 Oxopentanal in Organic Chemistry

Integration into Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. acs.orgtue.nlwuxiapptec.com The integration of the synthesis of (2S)-2-Methyl-4-oxopentanal and its subsequent transformations into continuous flow systems represents a significant area of emerging research.

One of the key synthetic routes to 4-oxopentanal (B105764) derivatives is through the ozonolysis of terpenes, such as limonene. smolecule.com Continuous flow ozonolysis has been demonstrated as a safe and efficient method for the cleavage of alkenes to produce carbonyl compounds. researchgate.netacs.orgyoutube.com The use of microreactors or coiled capillary reactors allows for precise control over reaction parameters like temperature and residence time, minimizing the accumulation of hazardous ozone and explosive ozonide intermediates. acs.orgyoutube.com This approach is particularly well-suited for the large-scale and sustainable production of this compound from bio-renewable terpene feedstocks. researchgate.netcore.ac.uk

Furthermore, the stereocenter in this compound opens the door for its use in continuous flow asymmetric synthesis. Biocatalysis, utilizing enzymes such as transaminases or alcohol dehydrogenases, can be effectively integrated into continuous flow setups. nih.govunibe.chrsc.org Immobilized enzymes in packed-bed reactors offer high stability and reusability, enabling the continuous production of chiral amines or alcohols from this compound with high enantioselectivity. nih.govunibe.ch The combination of continuous flow ozonolysis for the initial synthesis followed by a continuous flow biocatalytic transformation represents a powerful and streamlined approach for the production of valuable chiral molecules.

| Technology | Advantages for this compound Synthesis | Key Research Areas |

| Continuous Flow Ozonolysis | Enhanced safety, precise process control, scalability, use of renewable feedstocks. researchgate.netacs.orgyoutube.com | Development of efficient and selective catalysts for ozonolysis, optimization of reactor design for gas-liquid reactions, integration with downstream processing. |

| Continuous Flow Biocatalysis | High enantioselectivity, mild reaction conditions, enzyme reusability, potential for automation. nih.govunibe.chrsc.org | Discovery and engineering of novel enzymes with high activity and stability for the transformation of 1,4-dicarbonyls, development of efficient enzyme immobilization techniques. |

| Telescoped Flow Synthesis | Reduced manual handling, shorter overall synthesis time, improved process efficiency. | Design of multi-step continuous flow processes for the direct conversion of terpenes to complex chiral products via a this compound intermediate. |

Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The synthesis and application of this compound offer several opportunities to implement these principles, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. ethernet.edu.et

A key aspect of the green synthesis of this compound is the use of terpenes, which are naturally abundant and renewable feedstocks. core.ac.ukresearchgate.net The ozonolysis of terpenes, when performed under optimized conditions, can exhibit high atom economy. researchgate.net The development of catalytic and solvent-free ozonolysis processes in continuous flow further enhances the green credentials of this synthetic route. researchgate.net

The application of biocatalysis in the synthesis and further transformation of this compound is another cornerstone of a green approach. acs.org Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity, thereby reducing the need for protecting groups and minimizing the formation of byproducts. nih.govunibe.ch

The evaluation of green chemistry metrics, such as Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI), is crucial for quantifying the sustainability of different synthetic routes to and from this compound. researchgate.netresearchgate.net Future research will likely focus on the development of synthetic pathways that not only provide high yields and enantioselectivity but also score favorably on these green metrics.

| Green Chemistry Principle | Application in the Context of this compound | Research Focus |

| Use of Renewable Feedstocks | Synthesis from naturally occurring terpenes like limonene. core.ac.ukresearchgate.net | Exploring a wider range of terpene precursors and optimizing their conversion. |

| Atom Economy | Ozonolysis can have a high theoretical atom economy. researchgate.net | Developing catalytic ozonolysis and other atom-economical reactions for its synthesis. |

| Catalysis | Use of biocatalysts and heterogeneous catalysts in continuous flow. nih.govunibe.chspringerprofessional.de | Designing highly active, selective, and recyclable catalysts. |

| Safer Solvents and Auxiliaries | Biocatalysis often uses water as a solvent; continuous flow can minimize solvent use. researchgate.netnih.gov | Exploring solvent-free reaction conditions and benign solvent alternatives. |

| Design for Energy Efficiency | Continuous flow reactors can offer better heat transfer and reduced energy consumption compared to batch processes. wuxiapptec.com | Optimizing flow processes to minimize energy input. |

Exploration of Unconventional Reactivity Patterns

The presence of two distinct carbonyl functionalities in this compound gives rise to a rich and complex reactivity profile that extends beyond the typical reactions of aldehydes and ketones. smolecule.com The exploration of unconventional reactivity patterns is a key frontier for expanding the synthetic utility of this chiral building block.

The synthesis of 1,4-dicarbonyl compounds is inherently challenging due to the mismatched polarity of the required synthetic precursors. researchgate.netunivie.ac.at Strategies like umpolung (polarity inversion) are often necessary. In this context, this compound can serve as a platform to explore and develop novel umpolung strategies for the stereoselective synthesis of complex 1,4-dicarbonyls. acs.org

The Stetter reaction, a conjugate addition of an aldehyde to an α,β-unsaturated compound catalyzed by an N-heterocyclic carbene (NHC), is a powerful tool for the synthesis of 1,4-dicarbonyl compounds. nih.gov Investigating the participation of this compound in intramolecular and intermolecular Stetter reactions could lead to the development of novel and efficient routes to complex cyclic and acyclic structures.

Furthermore, the 1,4-dicarbonyl motif in this compound is a precursor to various five-membered heterocycles, such as furans, pyrroles, and thiophenes, through Paal-Knorr type syntheses. nih.gov Exploring unconventional cyclization cascades initiated by the selective reaction at one of the carbonyl groups could unlock new pathways to diverse heterocyclic scaffolds. The reaction of 4-oxopentanal with ammonia (B1221849) or amines to form 2-methyl pyrrole (B145914), a precursor to brown carbon, highlights the potential for novel cyclization chemistry. uci.edu

| Reactivity Pattern | Description | Potential Applications for this compound |

| Umpolung | Inversion of the normal polarity of a functional group. researchgate.netacs.org | Development of new methods for the stereoselective synthesis of highly substituted 1,4-dicarbonyl compounds. |

| Stetter Reaction | NHC-catalyzed conjugate addition of an aldehyde to an α,β-unsaturated compound. nih.gov | Synthesis of complex chiral 1,4-dicarbonyls and subsequent heterocyclic compounds. |

| Tandem/Cascade Reactions | A sequence of two or more reactions occurring in a single pot without isolation of intermediates. | Design of efficient one-pot syntheses of complex molecules starting from this compound. |

| Unusual Cyclizations | Formation of cyclic structures through non-traditional pathways. psu.edu | Discovery of new routes to novel heterocyclic systems with potential biological activity. |

Addressing Current Challenges and Identifying Research Gaps in the Field

Despite the significant potential of this compound in organic synthesis, several challenges and research gaps need to be addressed to fully realize its utility.

A major challenge lies in the development of highly selective and scalable synthetic methods. While ozonolysis of terpenes is a promising route, controlling the chemoselectivity and preventing over-oxidation to carboxylic acids can be difficult. smolecule.com Furthermore, achieving high enantioselectivity in the synthesis of this compound from achiral or racemic precursors remains a significant hurdle. rsc.orgrug.nl The development of robust and efficient catalytic asymmetric methods for its synthesis is a critical area for future research. researchgate.netnih.gov

The selective functionalization of one of the two carbonyl groups in this compound is another key challenge. The aldehyde is generally more reactive than the ketone towards nucleophilic attack, but achieving complete selectivity can be difficult. smolecule.com Developing orthogonal protection strategies or highly chemoselective reagents is essential for unlocking the full synthetic potential of this bifunctional molecule.

Finally, there is a need for a deeper understanding of the conformational behavior and reactivity of this compound. Computational studies and advanced spectroscopic techniques could provide valuable insights into its structure-reactivity relationships, guiding the rational design of new catalysts and reactions.

Key Research Gaps:

Scalable and Highly Enantioselective Synthesis: Lack of robust and cost-effective methods for the large-scale production of enantiomerically pure this compound.

Chemoselective Transformations: Need for more efficient and general methods for the selective reaction at either the aldehyde or the ketone functionality.

Understanding Reactivity: Limited understanding of the factors that govern the unconventional reactivity patterns of 1,4-dicarbonyl compounds.

Applications in Total Synthesis: Limited number of examples showcasing the application of this compound in the total synthesis of complex natural products.

Q & A

Basic: What are the common synthetic routes for (2S)-2-Methyl-4-oxopentanal, and how can reaction conditions be optimized to enhance enantiomeric purity?

Answer:

The compound is typically synthesized via oxidation of secondary alcohols. For example, acid dichromate-mediated oxidation of 2-methylpentan-4-ol can yield the ketone intermediate, followed by aldehyde functionalization. To optimize enantiomeric purity, researchers should:

- Use chiral auxiliaries or catalysts during oxidation to preserve stereochemistry .

- Employ low-temperature conditions to minimize racemization.

- Monitor reaction progress via chiral HPLC (≥98% purity standards, as in ) to validate enantioselectivity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

Key techniques include:

- NMR Spectroscopy : Focus on NMR signals for the aldehyde proton (~9-10 ppm) and methyl groups adjacent to the carbonyl (δ 1.2-1.5 ppm). NMR should highlight the aldehyde carbon (~200 ppm) and ketone carbonyl (~210 ppm) .

- IR Spectroscopy : Confirm the presence of aldehyde (C=O stretch ~1720 cm) and ketone (C=O ~1700 cm) groups .

- Mass Spectrometry : Look for molecular ion peaks at m/z 130.14 (matching the molecular formula CHO) and fragmentation patterns consistent with α-cleavage near the carbonyl groups .

Advanced: How can researchers resolve contradictions in reported metabolic pathways of this compound derivatives observed in different in vitro models?

Answer:

Contradictions may arise from interspecies variability in enzyme activity or assay conditions. To address this:

- Validate metabolic stability using human hepatocyte models alongside rodent systems to assess translational relevance .

- Conduct isotopic labeling studies (e.g., ) to track metabolite formation pathways .

- Cross-reference data with open-access repositories (e.g., European Open Science Cloud) to identify methodological biases .

Advanced: What methodological considerations are critical when designing enantioselective synthesis protocols for this compound to avoid racemization?

Answer:

- Chiral Catalysts : Use asymmetric organocatalysts (e.g., proline derivatives) during aldehyde formation to maintain the (S)-configuration .

- Reaction Solvents : Polar aprotic solvents (e.g., DMSO) stabilize intermediates and reduce kinetic racemization .

- Post-Synthesis Analysis : Employ circular dichroism (CD) or X-ray crystallography (as in ) to confirm stereochemical integrity .

Basic: What are the recommended storage conditions and stability parameters for this compound in laboratory settings?

Answer:

- Storage : Protect from light at 4°C for short-term use; for long-term storage, keep at -80°C in airtight containers under inert gas (argon/nitrogen) .

- Stability Monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., oxidation to carboxylic acids) .

Advanced: How do researchers validate the neurotoxic mechanisms of this compound metabolites while accounting for interspecies variability in metabolic studies?

Answer:

- In Vitro/In Vivo Correlation : Compare metabolite profiles in human neuronal cell lines (e.g., SH-SY5Y) vs. rodent models to identify species-specific detoxification pathways .

- Biochemical Assays : Measure reactive oxygen species (ROS) generation and mitochondrial membrane potential collapse as markers of neurotoxicity .

- Multi-Omics Integration : Combine metabolomics data with transcriptomic profiling to map pathway disruptions (e.g., TCA cycle inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.